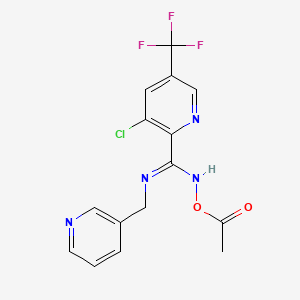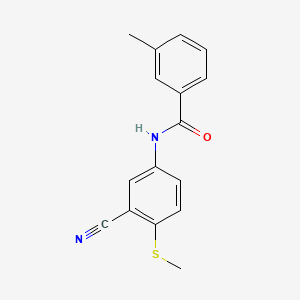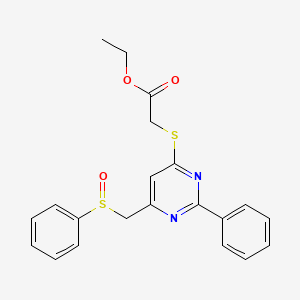
N'-(acetyloxy)-3-chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide
Vue d'ensemble
Description
N'-(acetyloxy)-3-chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide is a useful research compound. Its molecular formula is C15H12ClF3N4O2 and its molecular weight is 372.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-(acetyloxy)-3-chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(acetyloxy)-3-chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) play a crucial role in protecting crops from pests. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products. Its synthesis and applications are essential in the agrochemical industry . Additionally, fluazifop-butyl, the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activities .
Pharmaceuticals and Drug Development
TFMP derivatives find applications in the pharmaceutical and veterinary industries. Several pharmaceutical and veterinary products containing the TFMP moiety have received market approval, while many candidates are undergoing clinical trials. The fluorine atom’s unique properties, along with the pyridine scaffold, contribute to their therapeutic potential. For instance, 3-chloro-5-(trifluoromethyl)pyridin-2-amine has been explored as an inhibitor of NS5B for potential Hepatitis C treatment . Further research may uncover novel applications for TFMP derivatives in drug development.
Functional Materials and Chemical Properties
Fluorinated organic compounds, including TFMPs, have revolutionized functional materials. Their effects on biological activities and physical properties make them valuable tools for discovery chemists. In the field of functional materials, fluorine-containing pesticides have seen significant growth, with over 50% of recent pesticide launches being fluorinated. Among these, approximately 40% contain a trifluoromethyl group. Researchers continue to explore vapor-phase reactions and other synthetic methods for TFMP derivatives .
Propriétés
IUPAC Name |
[[C-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)carbonimidoyl]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O2/c1-9(24)25-23-14(22-7-10-3-2-4-20-6-10)13-12(16)5-11(8-21-13)15(17,18)19/h2-6,8H,7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWIXEFQRJNWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=NCC1=CN=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122383 | |
| Record name | [[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][(3-pyridinylmethyl)imino]methyl]azanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(acetyloxy)-3-chloro-N-(3-pyridinylmethyl)-5-(trifluoromethyl)-2-pyridinecarboximidamide | |
CAS RN |
320420-59-5 | |
| Record name | [[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][(3-pyridinylmethyl)imino]methyl]azanyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320420-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][(3-pyridinylmethyl)imino]methyl]azanyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(5-{[(2,2-dimethylpropanoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124670.png)
![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)
![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)
![4-methoxy-N-{[1-(4-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}benzenesulfonamide](/img/structure/B3124723.png)
![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![N-(2-{[(4-chlorobenzyl)oxy]amino}-2-oxoethyl)benzenecarboxamide](/img/structure/B3124734.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
![4-{[2-Nitro-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)vinyl]amino}benzenecarboxylic acid](/img/structure/B3124750.png)
![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)


